
Diethyl ethylphosphonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ethylphosphonotrithioate is an organophosphorus compound characterized by the presence of phosphorus, sulfur, and ethyl groups. It is a derivative of ethylphosphonous acid and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Diethyl ethylphosphonotrithioate is synthesized by the addition of sulfur to diethyl ethylphosphonodithioite . The reaction typically involves the use of sulfur as a reagent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Diethyl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new organophosphorus compounds.
Common reagents used in these reactions include sulfur, alkyl halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and stability.
Mécanisme D'action
The mechanism by which diethyl ethylphosphonotrithioate exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Diethyl ethylphosphonotrithioate is similar to other organophosphorus compounds, such as diethyl ethylphosphonodithioite and diethyl phosphonate . its unique structure, with three sulfur atoms, distinguishes it from these compounds. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Propriétés
Numéro CAS |
13297-95-5 |
|---|---|
Formule moléculaire |
C6H15PS3 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
ethyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-7(8,9-5-2)10-6-3/h4-6H2,1-3H3 |
Clé InChI |
DOEDDEKILKPGOU-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



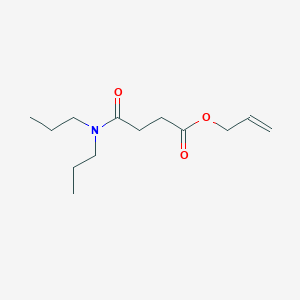
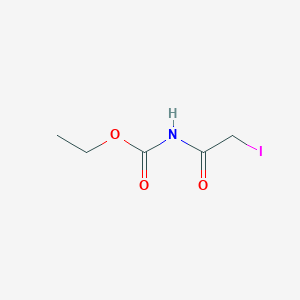

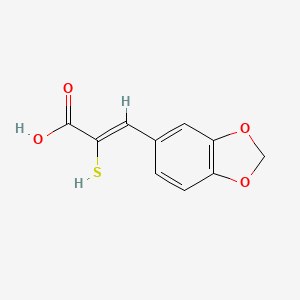

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
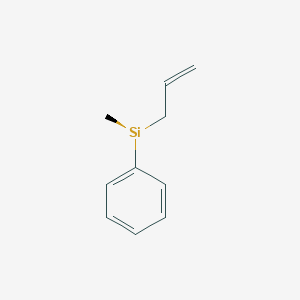
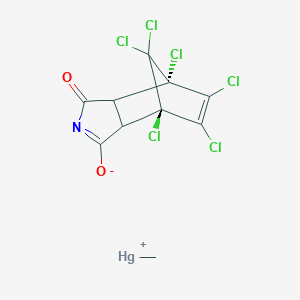



![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
